molecular formula C16H15FN4O4 B6429676 2-(2-fluorophenoxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide CAS No. 2034505-99-0

2-(2-fluorophenoxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B6429676
CAS No.: 2034505-99-0
M. Wt: 346.31 g/mol
InChI Key: OIHVTALCFOVTTB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety. This compound’s structural complexity, combining oxadiazole and isoxazole rings, suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems and heterocyclic motifs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O4/c1-9-7-12(20-24-9)15-19-14(25-21-15)8-18-16(22)10(2)23-13-6-4-3-5-11(13)17/h3-7,10H,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHVTALCFOVTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C(C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Fluorophenyl)-3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

  • Structure : The oxadiazole ring is substituted with a 4-methoxyphenyl group instead of 5-methylisoxazole. The amide side chain retains the 2-fluorophenyl group.
  • This may alter binding interactions in biological systems.
  • Implications : The methoxy group may improve solubility but reduce metabolic stability due to susceptibility to demethylation.

N-(2,3-Dimethylphenyl)-3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

  • Structure : Features a 3-(trifluoromethyl)phenyl substituent on the oxadiazole and a 2,3-dimethylphenyl group on the amide.
  • Steric Effects: The 2,3-dimethylphenyl group introduces steric bulk, which may hinder interactions with flat binding pockets .
  • Implications : Enhanced metabolic stability due to the trifluoromethyl group but reduced solubility.

Modifications in the Amide Side Chain

N-(2-Fluorophenyl)-3-(2-Methoxyphenyl)-2-(1H-Tetrazol-5-yl)propanamide

  • Structure : Replaces the oxadiazole-methyl group with a tetrazole ring and a 2-methoxyphenyl substituent.
  • Bioavailability: The tetrazole’s acidity may improve water solubility but reduce blood-brain barrier penetration .
  • Implications : Suitable for targets requiring charged interactions, unlike the neutral oxadiazole in the target compound.

Heterocyclic Appendages

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(Substituted-Phenyl)propanamides

  • Structure : Incorporates a 1,3,4-oxadiazole ring with a sulfanyl-thiazole moiety.
  • Key Differences :
    • Heterocycle Diversity : The thiazole ring introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination absent in the target compound.
    • Synthetic Route : Requires multi-step synthesis involving hydrazine and carbon disulfide, differing from the target compound’s likely coupling strategies .
  • Implications : Broader interaction capabilities but increased synthetic complexity.

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